Desmethyl Iopamidol - 77868-41-8

Desmethyl Iopamidol

Catalog Number: EVT-1201433
CAS Number: 77868-41-8
Molecular Formula: C16H20I3N3O8
Molecular Weight: 763.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desmethylimipramine (DMI), a major metabolite of imipramine, is a compound of interest due to its pharmacological properties and potential therapeutic applications. While DMI itself does not elicit significant pharmacological effects, it has been shown to counteract the effects of reserpine-like drugs and influence central neurotransmitter systems, which may have implications for its use in various medical fields1.

Molecular Structure Analysis

Iopamidol undergoes transformation reactions in the presence of chlorine disinfectants like sodium hypochlorite, forming various disinfection byproducts (DBPs) [, ]. This transformation process involves iodine release, primarily oxidized to iodate, with a small percentage forming low-molecular-weight organic iodinated DBPs []. The transformation pathway includes side chain cleavage and iodine-chlorine exchange, resulting in high-molecular-weight DBPs exhibiting cytotoxicity [, ].

Mechanism of Action

DMI's mechanism of action appears to be multifaceted. It has been observed to prevent and reverse the sedative and cholinergic effects of reserpine-like drugs in rats. This is achieved through a central anticholinergic action that antagonizes muscle rigidity and increased parasympathetic output. Additionally, DMI sensitizes the action of brain catecholamines at central adrenergic receptors, which is only evident when rats are pretreated with DMI. This sensitization does not occur in animals depleted of catecholamines, indicating the importance of these neurotransmitters in DMI's action1.

Furthermore, DMI's effects on gastric acid secretion suggest an indirect mechanism via inhibition of catecholamine uptake at central synapses containing alpha 2-adrenoceptors. This is supported by the fact that DMI's antisecretory effects can be blocked by alpha 2-adrenoceptor antagonists and are not mimicked by alpha 1-adrenoceptor agonists3.

Physical and Chemical Properties Analysis

Iopamidol is a low-osmolar contrast agent, which contributes to its relatively safe profile for intravenous or intra-arterial administration compared to high-osmolar agents []. The molecule exists in different conformations depending on the crystal phase: syn conformation in anhydrous and monohydrate forms and anti conformation in the pentahydrate phase []. This conformational versatility influences its solution and crystallization properties [].

Applications in Various Fields

Psychiatry

In the field of psychiatry, DMI has been studied for its interactions with dopaminergic systems. Chronic administration of DMI has been shown to facilitate the locomotor stimulant action of d-amphetamine, which is thought to be dependent on the mesolimbic dopaminergic system. This effect does not seem to be mediated by primary actions on central noradrenergic or serotonergic systems, nor does it appear to affect dopamine receptors directly. Instead, the facilitation of the amphetamine response by DMI may be related to its anticholinergic effects2.

Neurology

DMI's influence on dopaminergic systems extends to neurology, where it has been observed to potentiate the locomotor response to d-amphetamine after chronic administration. This suggests a possible supersensitivity of postsynaptic dopamine receptors in the mesolimbic system, which is associated with the mediation of amphetamine-induced increases in locomotor activity. The findings imply that DMI may induce changes in receptor sensitivity without affecting presynaptic dopamine receptors4.

Gastroenterology

In gastroenterology, DMI's potent gastric antisecretory effects have been demonstrated. The compound is significantly more effective in decreasing gastric acid secretion when administered centrally compared to intravenous administration. This suggests a potential application for DMI in the treatment of conditions involving gastric acid hypersecretion, such as peptic ulcers, by modulating central neurotransmitter systems3.

Future Directions
  • Optimization of CEST-MRI protocols: Further research can focus on optimizing image acquisition parameters, pH calibration methods, and data analysis techniques to improve the accuracy and precision of pH measurements using Iopamidol as a CEST agent [, , ].
  • Exploring new applications of Iopamidol-based nanoparticles: Research can explore the potential of Iopamidol-loaded nanoparticles for targeted drug delivery or theranostic applications, combining diagnostic imaging with therapeutic interventions [].
  • Investigating the environmental fate of Iopamidol and its DBPs: More research is needed to understand the long-term environmental impact of Iopamidol and its transformation products after chlorination in water treatment processes, considering their potential toxicity [, , , ].

Properties

CAS Number

77868-41-8

Product Name

Desmethyl Iopamidol

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide

Molecular Formula

C16H20I3N3O8

Molecular Weight

763.06 g/mol

InChI

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)

InChI Key

BPSXCZTZZDIVJV-UHFFFAOYSA-N

SMILES

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O

Synonyms

5-Amino-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo- 1,3-benzenedicarboxamide; USP Iopamidol Related Compound B; Iopamidol EP Impurity B

Canonical SMILES

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.